3-(2-bromophenoxy)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
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Overview
Description
3-(2-bromophenoxy)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a complex organic compound characterized by a chromen-oxazin structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromophenoxy)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one typically involves multi-step organic reactions. Key steps include:
Formation of the Chromen-oxazin Scaffold: : This is achieved through a reaction between appropriate precursors under specific conditions. For example, a reaction between 3,4-dihydro-2H-pyran and an appropriate aromatic amine in the presence of an acid catalyst.
Coupling with Pyridine Moiety: : The final step involves coupling the brominated intermediate with pyridin-4-ylmethyl moiety under basic conditions.
Industrial Production Methods
In industrial settings, the preparation of this compound can involve optimization of reaction conditions to increase yield and purity. This might include the use of automated reactors and continuous flow systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3-(2-bromophenoxy)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one undergoes several types of reactions, including:
Oxidation: : This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LAH).
Substitution: : Nucleophilic or electrophilic substitution reactions can be conducted, especially on the bromophenoxy group.
Common Reagents and Conditions
Oxidation: : Typically performed in aqueous or organic solvents at varying temperatures depending on the reagent.
Reduction: : Conducted in aprotic solvents under an inert atmosphere to prevent unwanted side reactions.
Substitution: : Uses a range of nucleophiles or electrophiles depending on the desired product.
Major Products Formed
Depending on the reaction conditions and reagents used, major products can include oxidized derivatives, reduced forms, or substituted analogs of the original compound.
Scientific Research Applications
Chemistry
In chemistry, 3-(2-bromophenoxy)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is studied for its reactivity and potential as a building block for more complex molecules.
Biology
This compound is investigated for its potential biological activity, such as binding affinity to specific proteins or enzymes.
Medicine
There are studies exploring its use in pharmaceuticals, particularly in the development of drugs targeting specific pathways.
Industry
In industrial applications, this compound could be used as a precursor for materials science research or as an intermediate in the synthesis of advanced organic materials.
Mechanism of Action
The mechanism by which 3-(2-bromophenoxy)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one exerts its effects involves interaction with specific molecular targets. For instance, in biological systems, it may interact with enzyme active sites or receptor binding domains, modulating their activity through competitive or non-competitive inhibition.
Comparison with Similar Compounds
Similar Compounds
3-(2-chlorophenoxy)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one: : Chlorine atom substitution can affect the compound's reactivity and biological activity.
3-(2-fluorophenoxy)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one: : Fluorine substitution can lead to differences in lipophilicity and metabolic stability.
3-(2-iodophenoxy)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one: : Iodine substitution can alter the compound’s steric and electronic properties.
Highlighting Uniqueness
What sets 3-(2-bromophenoxy)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one apart is the presence of the bromine atom, which can significantly influence its chemical reactivity and biological interactions compared to its halogenated analogs. The bromine atom’s size and electron-withdrawing nature make this compound unique in its class.
Properties
IUPAC Name |
3-(2-bromophenoxy)-9-(pyridin-4-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrN2O4/c24-18-3-1-2-4-20(18)30-21-13-28-23-16(22(21)27)5-6-19-17(23)12-26(14-29-19)11-15-7-9-25-10-8-15/h1-10,13H,11-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAJKAVXKFIZACV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC3=C2OC=C(C3=O)OC4=CC=CC=C4Br)OCN1CC5=CC=NC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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